molecular formula C10H15NO3 B042288 Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 33123-71-6

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Cat. No. B042288
CAS RN: 33123-71-6
M. Wt: 197.23 g/mol
InChI Key: XJAFBPCIGZMUPR-UHFFFAOYSA-N
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Patent
US06096688

Procedure details

Phosphorus oxychloride (16.3 ml, 0.178 mol) is added to a stirred solution of N-(3.3-dimethyl-2-oxo-butyl) oxalamic acid ethyl ester (38.4 g, 0.178 mol) in toluene (p150 ml). The mixture is heated gradually to reflux, and then refluxed for 16 h. After cooling, the mixture is added portionwise to water (500 ml) and stirred vigorously. The organic phase is separated and washed thoroughly with saturated sodium hydrogen carbonate solution (500 ml) and then twice with water (500 ml). The organic phase is then dried over sodium sulfate and evaporated in vacuo. The residue is purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate 7:3 v/v) to give 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester (20.23 g, 58%) as an oil.
Quantity
16.3 mL
Type
reactant
Reaction Step One
Name
N-(3.3-dimethyl-2-oxo-butyl) oxalamic acid ethyl ester
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([O:8][C:9](=[O:20])[C:10]([NH:12][CH2:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])=O)[CH3:7].O>C1(C)C=CC=CC=1>[CH2:6]([O:8][C:9]([C:10]1[O:19][C:14]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:13][N:12]=1)=[O:20])[CH3:7]

Inputs

Step One
Name
Quantity
16.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
N-(3.3-dimethyl-2-oxo-butyl) oxalamic acid ethyl ester
Quantity
38.4 g
Type
reactant
Smiles
C(C)OC(C(=O)NCC(C(C)(C)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated gradually
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed thoroughly with saturated sodium hydrogen carbonate solution (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate 7:3 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1OC(=CN1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.23 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.